molecular formula C21H23N3O2 B11557566 2-(3,4-dimethylphenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(3,4-dimethylphenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11557566
M. Wt: 349.4 g/mol
InChI Key: TWPYZRPINXCPGI-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules and its potential effects on biological systems.

Medicine

Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly for its anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives, such as:

  • 4-Aminoantipyrine
  • Phenazone
  • Metamizole

Uniqueness

1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both ethoxy and dimethylphenyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(4-ethoxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H23N3O2/c1-5-26-19-10-7-17(8-11-19)22-13-20-16(4)23-24(21(20)25)18-9-6-14(2)15(3)12-18/h6-13,23H,5H2,1-4H3

InChI Key

TWPYZRPINXCPGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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